molecular formula C9H11FN2O B1402958 N-(2-amino-4-fluoro-6-methylphenyl)acetamide CAS No. 1407516-46-4

N-(2-amino-4-fluoro-6-methylphenyl)acetamide

Cat. No. B1402958
M. Wt: 182.19 g/mol
InChI Key: KOCXPZQCBJPYPL-UHFFFAOYSA-N
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Description

N-(2-amino-4-fluoro-6-methylphenyl)acetamide is a chemical compound with the molecular formula C9H10FNO. It has a molecular weight of 167.18 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-(2-amino-4-fluoro-6-methylphenyl)acetamide consists of a benzene ring substituted with an amino group, a fluorine atom, and a methyl group. The benzene ring is also attached to an acetamide group .


Physical And Chemical Properties Analysis

N-(2-amino-4-fluoro-6-methylphenyl)acetamide is a solid at room temperature . It has a molecular weight of 167.18 .

Scientific Research Applications

Electrophilic Fluorinating Agents

  • N-halogeno compounds, including variants of N-(2-amino-4-fluoro-6-methylphenyl)acetamide, are studied for their use as electrophilic fluorinating agents. These compounds demonstrate effectiveness in mild conditions, offering potential in various chemical syntheses (Banks, Besheesh, & Tsiliopoulos, 1996).

Comparative Metabolism in Human and Rat Liver Microsomes

  • Studies have been conducted on the metabolism of chloroacetamide herbicides and their metabolites, including derivatives of N-(2-amino-4-fluoro-6-methylphenyl)acetamide, in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-amino-4-fluoro-6-methylphenyl)acetamide, is an important intermediate in the synthesis of antimalarial drugs. Research has focused on optimizing the chemoselective acetylation process for the efficient production of these drugs (Magadum & Yadav, 2018).

Herbicidal Activity

  • Derivatives of N-(2-amino-4-fluoro-6-methylphenyl)acetamide have been synthesized and evaluated for their herbicidal activities. These studies are significant in developing new herbicides with specific effectiveness against various weeds (Wu et al., 2011).

Antimalarial Activity

  • Compounds related to N-(2-amino-4-fluoro-6-methylphenyl)acetamide have been synthesized and evaluated for their antimalarial activities. These studies contribute to the development of new drugs against malaria, including resistant strains of Plasmodium (Werbel et al., 1986).

Antibacterial Agents

  • Fluorine-substituted derivatives of N-(2-amino-4-fluoro-6-methylphenyl)acetamide have been synthesized and evaluated as potential antibacterial agents. This research aids in the discovery of new antibiotics effective against various bacterial strains (Alharbi & Alshammari, 2019).

Anticonvulsant Properties

  • Studies on primary amino acid derivatives of N-(2-amino-4-fluoro-6-methylphenyl)acetamide have shown potent anticonvulsant activities. This research is critical in developing new treatments for epilepsy and neuropathic pain (King et al., 2011).

Opioid Agonists

  • N-(2-amino-4-fluoro-6-methylphenyl)acetamide derivatives have been synthesized and evaluated as opioid kappa agonists. This research contributes to the development of new analgesic drugs (Barlow et al., 1991).

properties

IUPAC Name

N-(2-amino-4-fluoro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXPZQCBJPYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242283
Record name Acetamide, N-(2-amino-4-fluoro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-fluoro-6-methylphenyl)acetamide

CAS RN

1407516-46-4
Record name Acetamide, N-(2-amino-4-fluoro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407516-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-amino-4-fluoro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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